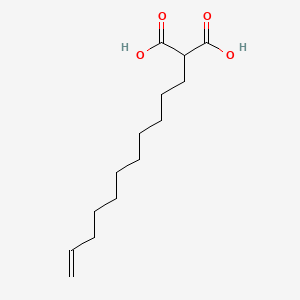

2-(10-Undecenyl)malonic acid

Description

Contextualizing Malonic Acid Derivatives in Organic Synthesis and Materials Science

Malonic acid (propanedioic acid) and its derivatives are fundamental building blocks in organic chemistry. wikipedia.orgatamankimya.com The esters of malonic acid, such as diethyl malonate, are particularly valuable due to the acidity of the alpha-hydrogens located between the two carbonyl groups. This feature allows for easy deprotonation to form a stable enolate, which can then be alkylated in the malonic ester synthesis to create a wide array of substituted carboxylic acids. guidechem.comorgsyn.org

These derivatives are not merely synthetic intermediates; they are crucial in the production of pharmaceuticals, including barbiturates, and serve as precursors for specialty polyesters and alkyd resins used in coatings to protect against UV light and corrosion. wikipedia.orgatamankimya.com In materials science, malonic acid derivatives are used as cross-linking agents and in the formation of biodegradable polymers. atamankimya.comatamanchemicals.com The Knoevenagel condensation, another key reaction of malonic acid, is used to prepare unsaturated carboxylic acids. wikipedia.org

Significance of Long-Chain Aliphatic Substituents in Malonic Acid Chemistry

The incorporation of long-chain aliphatic substituents, such as the 10-undecenyl group in the title compound, imparts unique properties to malonic acid derivatives. These long chains can influence the physical properties of the resulting molecules, such as their solubility and melting point, and can introduce hydrophobicity. In the context of polymer chemistry, long methylene (B1212753) sequences are known to bridge the properties of traditional polycondensates and polyethylenes. acs.org

The terminal double bond of the undecenyl group is a particularly important feature, as it provides a site for further chemical modification. This functionality allows for polymerization reactions or for the attachment of other molecules through various chemical transformations, opening up possibilities for creating novel materials with tailored properties. ontosight.ai For instance, the terminal alkene can participate in polymerization, leading to polymers with pendant carboxylic acid groups.

Research Gaps and Opportunities in the Study of 2-(10-Undecenyl)malonic Acid

While the synthesis of substituted malonic acids is a well-established area of research, specific and detailed studies on this compound are not abundant in publicly available literature. The primary method for its synthesis is presumed to be the malonic ester synthesis, involving the alkylation of a malonic ester with an 11-halo-1-undecene, followed by hydrolysis of the ester groups. However, detailed experimental procedures, spectroscopic data, and comprehensive characterization of its physical and chemical properties are not widely reported.

This lack of detailed information presents a significant research opportunity. There is a need for in-depth studies on its synthesis and purification, as well as a thorough investigation of its reactivity, particularly concerning the interplay between the carboxylic acid groups and the terminal double bond. Furthermore, the potential applications of this compound in polymer synthesis and materials science remain largely unexplored, offering a fertile ground for new research endeavors.

Overview of Interdisciplinary Research Areas Relevant to this compound

The unique bifunctional nature of this compound, possessing both carboxylic acid groups and a terminal alkene, makes it a molecule of interest across several interdisciplinary research areas.

Polymer Chemistry: The terminal double bond can be utilized for polymerization, leading to the formation of functional polymers. These polymers, with their regularly spaced carboxylic acid groups, could find applications as ion-exchange resins, adhesives, or coatings. The long aliphatic chain would likely impart flexibility and specific thermal properties to the polymer backbone.

Materials Science: The carboxylic acid groups can chelate metal ions, suggesting potential applications in the development of functional materials for metal sequestration or catalysis. The long aliphatic chain could also be exploited for the creation of self-assembling monolayers on various substrates.

Organic Synthesis: As a functionalized dicarboxylic acid, it can serve as a versatile building block for the synthesis of more complex molecules, including macrocycles and other architecturally interesting compounds.

Structure

2D Structure

3D Structure

Properties

CAS No. |

4475-28-9 |

|---|---|

Molecular Formula |

C14H24O4 |

Molecular Weight |

256.34 g/mol |

IUPAC Name |

2-undec-10-enylpropanedioic acid |

InChI |

InChI=1S/C14H24O4/c1-2-3-4-5-6-7-8-9-10-11-12(13(15)16)14(17)18/h2,12H,1,3-11H2,(H,15,16)(H,17,18) |

InChI Key |

BFPYGAODWSTTOP-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCCCCCC(C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 2 10 Undecenyl Malonic Acid

Advanced Strategies for 2-Substituted Malonic Acid Synthesis

The creation of 2-substituted malonic acids is a cornerstone of organic synthesis, providing access to a wide array of substituted carboxylic acids after a final decarboxylation step. The introduction of the 10-undecenyl group onto the malonic acid framework requires specific adaptation of these classical methods.

The synthesis begins with the deprotonation of the α-carbon of the malonic ester. organicchemistrytutor.com This carbon is particularly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, allowing for facile enolate formation with a moderately strong base like sodium ethoxide. libretexts.orglibretexts.org The resulting enolate is a potent nucleophile that readily reacts with an appropriate alkyl halide in an SN2 reaction. organicchemistrytutor.com For the synthesis of 2-(10-undecenyl)malonic acid, an 11-halo-1-undecene, such as 11-bromo-1-undecene (B109033), serves as the electrophile.

Once the undecenyl group is attached, the resulting diethyl 2-(10-undecenyl)malonate is subjected to hydrolysis. libretexts.org This can be achieved under either acidic or basic conditions to convert both ester groups into carboxylic acids, forming the substituted malonic acid. organicchemistrytutor.com The final step is heating the dicarboxylic acid, which induces decarboxylation—the loss of one carboxyl group as carbon dioxide—to furnish the desired this compound. openochem.org

The direct alkylation of malonate systems is the critical step for introducing the undecenyl side chain. A robust procedure involves using a strong base to ensure complete deprotonation of the malonate ester, thus minimizing side reactions. One common approach utilizes sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). rsc.org The diethyl malonate is added dropwise to a slurry of NaH in THF, leading to the formation of the sodium enolate. rsc.org

Following the enolate formation, the alkylating agent, 11-bromo-1-undecene, is introduced, and the reaction mixture is typically heated to reflux to drive the substitution reaction to completion. rsc.org Reaction progress can be monitored using techniques like thin-layer chromatography (TLC) to confirm the consumption of the starting materials and the formation of the mono-alkylated product. rsc.org A significant challenge in this step is the potential for dialkylation, where the mono-alkylated product is deprotonated and reacts with a second molecule of the alkyl halide. wikipedia.org This can be mitigated by carefully controlling the stoichiometry of the reactants.

| Parameter | Condition | Source |

| Malonate | Diethyl malonate | rsc.org |

| Base | Sodium Hydride (NaH), 60 wt% dispersion in oil | rsc.org |

| Solvent | Anhydrous Tetrahydrofuran (THF) | rsc.org |

| Alkylating Agent | 11-bromo-1-undecene | rsc.org |

| Reaction Temp. | Reflux | rsc.org |

| Notes | The reaction is conducted under an inert atmosphere (e.g., Argon) to prevent reactions with moisture. Water is added cautiously at the end to quench any residual NaH. | rsc.org |

Table 1: Representative Conditions for Direct Alkylation of Diethyl Malonate.

Substituted malonic acid half esters, also known as mono-substituted malonic acid half oxyesters (SMAHOs), are crucial intermediates in several synthetic pathways. nih.govcam.ac.uk In the context of synthesizing this compound, the intermediate formed after alkylation is a diethyl ester. To achieve the final mono-acid product, selective hydrolysis of one of the two ester groups is necessary before the decarboxylation step.

The most conventional method for preparing these half esters is the partial saponification (hydrolysis) of the corresponding disubstituted dialkyl malonate. nih.gov This is typically achieved by using a controlled amount (approximately one equivalent) of a base, such as potassium hydroxide (B78521) (KOH), in an alcoholic solvent system. nih.gov The careful control of stoichiometry and reaction conditions allows for the cleavage of one ester group while leaving the other intact. The choice of reaction conditions can be influenced by the nature of the ester and the substituent on the α-carbon. The resulting SMAHO can then be isolated and carried forward to the decarboxylation step. thieme-connect.comresearchgate.net

| Step | Reagents & Conditions | Purpose | Source |

| 1. Alkylation | Dialkyl malonate, NaH, Alkyl Halide (e.g., 11-bromo-1-undecene), DMF or THF | Introduction of the substituent (undecenyl group) onto the α-carbon. | nih.gov |

| 2. Mono-saponification | KOH (1.0–1.2 equiv), Alcohol/H₂O solvent system, Room Temperature | Selective hydrolysis of one ester group to form the carboxylate salt. | nih.gov |

| 3. Acidification | Aqueous acid (e.g., HCl) | Protonation of the carboxylate to yield the final malonic acid half ester. | nih.gov |

Table 2: General Strategy for the Preparation of Substituted Malonic Acid Half Esters.

Selective Functionalization of Undecenoic Acid Precursors

An alternative synthetic strategy begins with 10-undecenoic acid, a renewable feedstock often derived from castor oil. researchgate.net This approach involves modifying the undecenoic acid backbone to facilitate the later introduction of the malonate group.

10-undecenoic acid and its esters are versatile precursors for chemical synthesis. kit.edu To prepare them for the introduction of a malonate, the carboxylic acid functionality must be transformed into a group suitable for a different type of reaction. A common and effective transformation is the reduction of the carboxylic acid to a primary alcohol. This can be accomplished using a reducing agent like lithium aluminum hydride (LiAlH₄), which converts 10-undecenoic acid into 10-undecen-1-ol (B85765). rsc.org

This terminal alcohol can then be converted into a good leaving group, which is essential for the subsequent alkylation step. A standard method is to transform the alcohol into an alkyl halide. For instance, reacting 10-undecen-1-ol with carbon tetrabromide and triphenylphosphine (B44618) yields 11-bromo-1-undecene with high purity. rsc.org This transformation effectively converts the initial carboxylic acid precursor into a suitable electrophile for a malonic ester synthesis.

Once the undecenoic acid precursor has been converted into a reactive alkyl halide like 11-bromo-1-undecene, the introduction of the malonate moiety proceeds via the well-established malonic ester synthesis pathway. rsc.org The deprotonated diethyl malonate, acting as a nucleophile, displaces the bromide from 11-bromo-1-undecene to form diethyl 2-(10-undecenyl)malonate. nih.gov

This reaction sequence—starting from 10-undecenoic acid, converting it to an alkyl halide, and subsequently using it to alkylate a malonate ester—represents a complete and versatile route to the target compound. rsc.org The final steps of the synthesis are identical to those described previously: hydrolysis of the diester to the dicarboxylic acid, followed by decarboxylation to yield this compound. This approach leverages a renewable starting material to access the same key intermediates as the direct alkylation of malonates.

Control of Stereochemistry and Regioselectivity in Synthesis

The synthesis of this compound, a mono-substituted derivative, necessitates precise control over both regioselectivity to prevent unwanted side products and stereochemistry to yield specific enantiomers if required.

Regioselectivity:

The primary challenge in the synthesis of this compound via the malonic ester synthesis is managing the degree of alkylation. The reaction of a malonate ester, such as diethyl malonate, with an alkylating agent like 11-bromo-1-undecene can yield both the desired mono-alkylated product and a di-alkylated byproduct, 2,2-di(undec-10-en-1-yl)malonate. rsc.org

The relative yields of these products are influenced by the reaction conditions. The formation of the di-alkylated product is a common issue in malonic ester synthesis. wikipedia.org Controlling the stoichiometry of the reactants is a primary method to influence the regioselectivity. Using a molar excess of the malonic ester relative to the alkylating agent can favor mono-alkylation. However, this approach requires a subsequent separation of the unreacted malonic ester.

Conversely, to synthesize the di-substituted analogue, an excess of the alkylating agent and a strong base are used to ensure complete di-alkylation. In a documented synthesis of 2,2-di(undec-10-en-1-yl)malonate, diethyl malonate was reacted with a 2.2 equivalent of 11-bromo-1-undecene in the presence of sodium hydride (NaH) in tetrahydrofuran (THF), followed by refluxing for 48 hours. rsc.org The progress of the reaction and the formation of mono- and di-alkylated species can be monitored using techniques like thin-layer chromatography (TLC). rsc.org

Stereochemistry:

The standard malonic ester synthesis using achiral reagents results in a racemic mixture of the final product. However, stereochemical control can be introduced to produce enantiomerically enriched or pure this compound. A key strategy involves the use of a chiral starting material.

One effective method is the SN2 reaction between the enolate of a malonic ester and a chiral electrophile. This approach was demonstrated in the synthesis of a chiral intermediate for an aggregation pheromone. beilstein-journals.org In this synthesis, a chiral secondary tosylate, (R)-hex-5-en-2-yl 4-methylbenzenesulfonate, was reacted with the enolate of diethyl malonate. This reaction proceeded with a stereospecific inversion of the configuration at the chiral center, yielding the corresponding (S)-substituted malonate ester. beilstein-journals.org

This principle can be directly applied to the synthesis of chiral this compound. By starting with an enantiomerically pure form of 11-bromo-1-undecen-x-ol (where 'x' is the position of the hydroxyl group that would be converted to a leaving group like a tosylate), one could synthesize the corresponding chiral this compound. The subsequent hydrolysis of the ester groups would not affect the newly established chiral center.

The table below summarizes the key factors for controlling stereochemistry and regioselectivity.

| Controlled Aspect | Method | Key Parameters | Expected Outcome |

| Regioselectivity | Malonic Ester Synthesis | Stoichiometry of reactants (malonate vs. alkyl halide) | Favors mono- or di-alkylation |

| Reaction time and temperature | Drives reaction to completion (potentially more di-alkylation) | ||

| Stereochemistry | Asymmetric Synthesis | Use of a chiral electrophile (e.g., a tosylate) | Stereospecific SN2 inversion, leading to a chiral product |

| Chiral catalysts (less common for this specific transformation) | Enantioselective alkylation |

Scale-Up Considerations and Process Chemistry for this compound

The transition from a laboratory-scale synthesis of this compound to a larger, industrial scale introduces several challenges related to process chemistry, safety, and efficiency. A typical laboratory synthesis involves the alkylation of diethyl malonate with 11-bromo-1-undecene using sodium hydride as a base, followed by hydrolysis of the resulting ester. rsc.org

Key Scale-Up Considerations:

Reagent Handling and Safety: Sodium hydride (NaH) is a highly reactive and flammable solid, often supplied as a dispersion in mineral oil. On a large scale, the handling and addition of NaH require specialized equipment and inert atmosphere conditions to manage its reactivity and the evolution of hydrogen gas. The quenching of residual NaH with water at the end of the reaction is highly exothermic and must be carefully controlled to prevent thermal runaways. rsc.org

Thermal Management: The alkylation reaction and the subsequent quenching step are exothermic. Effective heat management is crucial on a large scale to maintain the desired reaction temperature and prevent side reactions or decomposition. This involves the use of jacketed reactors with efficient cooling systems.

Reaction Monitoring and Control: On a laboratory scale, TLC is a convenient method for monitoring reaction progress. rsc.org For industrial-scale production, more robust and real-time analytical techniques, such as in-situ infrared (IR) spectroscopy or high-performance liquid chromatography (HPLC), would be necessary to track the consumption of reactants and the formation of products and byproducts.

Purification: The laboratory-scale purification involves aqueous work-up, extraction with a solvent like diethyl ether, drying over sodium sulfate, and concentration in vacuo. rsc.org On a larger scale, the use of large volumes of volatile and flammable solvents like diethyl ether poses safety and environmental concerns. Alternative extraction solvents and more efficient phase separation techniques, such as centrifugation, would be required. The final purification of the malonic acid derivative might involve crystallization or chromatography, which would need to be optimized for large quantities.

Hydrolysis Step: The hydrolysis of the diethyl ester to the dicarboxylic acid is typically carried out using a strong base like sodium hydroxide in an alcohol-water mixture, followed by acidification. rsc.org On a large scale, the handling of corrosive reagents and the treatment of the resulting waste streams are significant considerations. The isolation of the final product after acidification also needs to be efficient, potentially involving optimized crystallization and filtration processes.

The following table outlines a comparison of laboratory-scale synthesis with potential scale-up process considerations.

| Process Step | Laboratory Scale Method | Scale-Up Considerations |

| Base Addition | Manual addition of NaH dispersion | Automated, controlled addition in a closed system; robust inerting |

| Alkylation | Refluxing in glassware (e.g., 2 L round bottom flask) rsc.org | Jacketed steel reactor with controlled heating and cooling |

| Quenching | Slow, manual addition of water to an ice-cooled flask rsc.org | Metered addition of quenching agent with efficient heat removal |

| Purification | Liquid-liquid extraction with diethyl ether, drying, and rotary evaporation rsc.org | Use of less volatile/flammable solvents, larger-scale extraction equipment, potential for crystallization instead of full evaporation |

| Hydrolysis | Refluxing with NaOH in EtOH/H2O rsc.org | pH control, management of corrosive materials, waste neutralization |

While specific process chemistry data for the large-scale production of this compound is not extensively published, the principles of scaling up malonic ester syntheses provide a clear framework for the required process development and optimization. A focus on safety, efficient heat transfer, robust process control, and environmentally benign purification methods would be paramount.

Reactivity and Reaction Mechanisms of 2 10 Undecenyl Malonic Acid

Carboxylic Acid Functionality Reactivity

The presence of two carboxylic acid groups on the same carbon atom imparts unique reactivity to malonic acid and its derivatives.

Nucleophilic Acyl Substitution Pathways of Malonic Acid Derivatives

The carboxylic acid groups of 2-(10-undecenyl)malonic acid readily undergo nucleophilic acyl substitution, a class of reactions where a nucleophile displaces the hydroxyl group of the carboxylic acid. masterorganicchemistry.comkhanacademy.org This pathway is fundamental to the synthesis of various derivatives such as esters, amides, and acid halides. uomustansiriyah.edu.iqwikipedia.org

The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (typically water) and regenerating the carbonyl double bond. The reaction is often catalyzed by an acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. byjus.com

The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution is influenced by the stability of the leaving group; more stable leaving groups facilitate the reaction. libretexts.org Consequently, the interconversion of these derivatives is possible, for instance, using acid chlorides to synthesize other less reactive derivatives. libretexts.org

Below is a table summarizing common nucleophilic acyl substitution reactions for malonic acid derivatives:

| Nucleophile | Product |

| Alcohol (ROH) | Ester |

| Amine (RNH2) | Amide |

| Thionyl Chloride (SOCl2) | Acid Chloride |

| Carboxylate (R'COO-) | Acid Anhydride |

Controlled Ester Hydrolysis and Amidation Reactions

The selective modification of one of the two carboxylic acid groups in a malonic acid derivative is a key synthetic strategy. This can be achieved through controlled hydrolysis of a diester or by selective amidation.

Controlled Ester Hydrolysis: The hydrolysis of esters can be catalyzed by either an acid or a base. libretexts.orglibretexts.orgyoutube.comkhanacademy.org In the context of a malonic diester, selective hydrolysis of one ester group to yield a monoacid-monoester can be achieved under carefully controlled basic conditions. This process, known as saponification, typically involves using a stoichiometric amount of a base like potassium hydroxide (B78521). nih.gov The hydrolysis of the first ester group forms a carboxylate anion, which electrostatically repels the incoming hydroxide ion, thus slowing down the hydrolysis of the second ester group and allowing for the isolation of the monoester. nih.gov

Controlled Amidation: The direct conversion of carboxylic acids to amides is also a synthetically important transformation. For malonic acid derivatives, selective mono-amidation can be challenging but can be accomplished using specific coupling agents or by activating one of the carboxylic acid groups. For instance, malonic anhydride can serve as an intermediate to form mono-amide derivatives. wikipedia.org

Investigation of Decarboxylation Mechanisms in Substituted Malonic Acids

A characteristic reaction of malonic acid and its substituted derivatives is decarboxylation, which involves the loss of a molecule of carbon dioxide upon heating. jove.com This process converts the substituted malonic acid into a substituted acetic acid.

The mechanism for the thermal decarboxylation of malonic acids is thought to proceed through a cyclic, six-membered transition state. jove.com This involves an intramolecular proton transfer from one carboxylic acid group to the carbonyl oxygen of the other, followed by a concerted cleavage of the carbon-carbon bond, releasing carbon dioxide and forming an enol intermediate. This enol then rapidly tautomerizes to the more stable carboxylic acid product. jove.com This decarboxylation step is a key feature of the malonic ester synthesis. jove.com The reaction can also be influenced by photocatalysis. nih.gov

The general steps for the uncatalyzed decarboxylation of a substituted malonic acid are outlined below:

| Step | Description |

| 1 | Formation of a cyclic six-membered transition state via intramolecular hydrogen bonding. |

| 2 | Concerted C-C bond cleavage to release carbon dioxide and form an enol. |

| 3 | Tautomerization of the enol to the final carboxylic acid product. |

Alkene Functionality Reactivity

The terminal double bond of the undecenyl group provides a site for a variety of addition reactions.

Electrophilic Addition Reactions to the Undecenyl Double Bond

The electron-rich pi bond of the alkene is susceptible to attack by electrophiles. libretexts.orgdalalinstitute.com In an electrophilic addition reaction, the pi bond is broken, and two new sigma bonds are formed. wikipedia.org The reaction is initiated by the addition of an electrophile to the double bond, which forms a carbocation intermediate. ksu.edu.salibretexts.org This carbocation is then attacked by a nucleophile to give the final addition product. ksu.edu.salibretexts.org

For an unsymmetrical alkene like the one in this compound, the regioselectivity of the addition is often governed by Markovnikov's rule. libretexts.orgmsu.edu This rule states that the electrophile (often a proton) adds to the carbon of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable (more substituted) carbocation. msu.edu

Common electrophilic addition reactions include:

Hydrohalogenation: Addition of hydrogen halides (e.g., HCl, HBr). libretexts.org

Hydration: Addition of water in the presence of an acid catalyst. wikipedia.org

Halogenation: Addition of halogens (e.g., Br2, Cl2). ksu.edu.sa

Radical Reactions Involving the Terminal Alkene

The terminal alkene can also undergo reactions involving free radical intermediates. libretexts.org These reactions are typically initiated by a species with an unpaired electron. dalalinstitute.com

A prominent example is the anti-Markovnikov addition of HBr , which occurs in the presence of peroxides. youtube.compharmaguideline.com The peroxide initiates the formation of a bromine radical, which then adds to the double bond. In contrast to electrophilic addition, the bromine radical adds to the less substituted carbon to generate the more stable secondary carbon radical. This radical then abstracts a hydrogen atom from HBr to yield the anti-Markovnikov product and regenerate a bromine radical to continue the chain reaction. youtube.compharmaguideline.com

Another significant radical reaction is radical polymerization . In the presence of a radical initiator, the double bonds of multiple monomer units can link together to form a polymer. libretexts.org The process involves initiation, propagation, and termination steps. libretexts.orgyoutube.com

The table below contrasts the regiochemical outcomes for the addition of HBr to the undecenyl group under different conditions.

| Reaction Condition | Product Regiochemistry |

| Electrophilic Addition (no peroxides) | Markovnikov |

| Radical Addition (with peroxides) | Anti-Markovnikov |

Olefin Metathesis and Cross-Coupling Strategies for Further Functionalization

The presence of a terminal double bond and a dicarboxylic acid group on the same molecular scaffold allows for a diverse range of functionalization strategies. Olefin metathesis and cross-coupling reactions are powerful tools to elaborate the carbon skeleton and introduce new functionalities.

Olefin Metathesis:

The terminal alkene of this compound is a prime substrate for olefin metathesis reactions, a Nobel Prize-winning transformation that enables the redistribution of alkene fragments. nih.gov This reaction is typically catalyzed by ruthenium-based complexes, such as Grubbs' catalysts, which are known for their functional group tolerance.

Cross-metathesis (CM) with other olefins can be employed to introduce a variety of functional groups at the terminus of the undecenyl chain. For instance, reaction with acrylates or acrylonitrile can install ester or nitrile functionalities, respectively. The general mechanism, as proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. nih.gov

| Catalyst | Cross-Partner | Product | Yield (%) | Reference |

| Grubbs' 2nd Gen. | Methyl acrylate | Methyl 13,13-dicarboxy-2-tridecenoate | High | rsc.org (Analogous System) |

| Grubbs' 2nd Gen. | Acrylonitrile | 13,13-Dicarboxy-2-tridecenenitrile | High | rsc.org (Analogous System) |

| Hoveyda-Grubbs' 2nd Gen. | Styrene | 2-(12-Phenyl-10-dodecenyl)malonic acid | Good | General Metathesis Principles |

This table presents hypothetical yet plausible outcomes based on known reactivity of similar substrates.

Ring-closing metathesis (RCM) is another powerful application, although it would require the introduction of a second olefin within the same molecule. Self-metathesis of this compound can lead to the formation of a symmetrical C22-diacid with an internal double bond, along with the release of ethylene. This approach has been successfully applied to long-chain unsaturated fatty acids. researchgate.net

Cross-Coupling Strategies:

The malonic acid moiety offers several handles for cross-coupling reactions, which are fundamental C-C bond-forming reactions often catalyzed by palladium. wikipedia.orgyoutube.com Direct cross-coupling of the carboxylic acid groups is challenging. However, decarboxylative cross-coupling presents a viable strategy. Upon heating, malonic acids can lose one molecule of carbon dioxide to generate an enolate, which can then participate in cross-coupling reactions.

Alternatively, the malonic acid can be converted into other functional groups more amenable to standard cross-coupling protocols. For example, conversion to a dihalide or ditosylate would enable coupling with a wide range of organometallic reagents (e.g., organoboranes in Suzuki coupling, organozincs in Negishi coupling, or organotins in Stille coupling).

| Coupling Type | Substrate Derivative | Coupling Partner | Catalyst | Product | Reference |

| Suzuki Coupling | 2-(10-Undecenyl)malonyl dichloride | Phenylboronic acid | Pd(PPh₃)₄ | 2-(10-Undecenyl)-1,3-diphenylpropane-1,3-dione | General Cross-Coupling Principles |

| Negishi Coupling | Diethyl 2-(10-undecenyl)malonate (after conversion to halide) | Phenylzinc chloride | PdCl₂(dppf) | Diethyl 2-(10-undecenyl)-2-phenylmalonate | youtube.com (General Principles) |

| Decarboxylative Coupling | This compound | Aryl halide | Pd(OAc)₂/Ligand | 11-Dodecen-1-yl-arene | Analogous Decarboxylative Reactions |

This table illustrates potential cross-coupling strategies and is based on established methodologies for related compounds.

Chemo- and Regioselective Transformations of Both Functional Groups

A significant challenge in the chemistry of this compound is the selective transformation of one functional group in the presence of the other. The alkene and the carboxylic acid groups exhibit distinct reactivities, which can be exploited to achieve chemo- and regioselectivity.

The carboxylic acid groups are generally less reactive towards many reagents that target the double bond. For instance, epoxidation, dihydroxylation, or hydroboration-oxidation would be expected to occur selectively at the terminal alkene.

Conversely, reactions targeting the carboxylic acids, such as esterification or amidation, can often be performed under conditions that leave the double bond intact. The use of mild coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation typically does not affect the olefin.

The malonic nature of the dicarboxylic acid offers unique reactivity. The acidic proton at the C2 position can be removed by a base to generate a nucleophilic enolate. This enolate can participate in various reactions, such as alkylation or acylation, without affecting the terminal alkene under carefully controlled conditions.

Achieving regioselectivity between the two carboxylic acid groups is more complex as they are chemically equivalent. Mono-functionalization would typically lead to a statistical mixture of products. However, strategies such as enzymatic reactions or the use of sterically demanding reagents might offer a degree of control. nih.gov

Polymer Science and Advanced Materials Applications of 2 10 Undecenyl Malonic Acid

Monomer Design Principles for Polymerization

The design of 2-(10-undecenyl)malonic acid as a monomer is predicated on the distinct reactivity of its two functional groups. The dicarboxylic acid enables step-growth polymerization, typically forming polyesters, while the undecenyl group's terminal double bond is available for chain-growth polymerization. This dual functionality allows for the synthesis of linear polymers, cross-linked networks, and functionalized materials.

The dicarboxylic acid group is a fundamental building block in condensation polymerization. mdpi.comyoutube.com This moiety can react with a co-monomer containing at least two complementary functional groups, such as a diol, to form polyesters. mdpi.comyoutube.com Each of the two carboxylic acid groups can form an ester linkage, allowing the monomer to act as a bridge or linker within the polymer chain. youtube.comresearchgate.net

When this compound is reacted with diols, a linear polyester is formed with the undecenyl group as a pendant side chain. If a polyol with more than two hydroxyl groups (e.g., glycerol) is used, a cross-linked polymer network can be created. researchgate.net The formation of these networks imparts significant changes to the material's properties, including increased rigidity, thermal stability, and solvent resistance. The characteristics of the resulting polymer, such as its crystallinity and glass transition temperature, are directly influenced by the structure and rigidity of the dicarboxylic acid monomer. mdpi.com

| Dicarboxylic Acid Monomer | Key Structural Feature | Typical Impact on Polymer Properties |

|---|---|---|

| Adipic Acid | Flexible, linear aliphatic chain | Increases flexibility, lowers melting point |

| Terephthalic Acid | Rigid aromatic ring | Increases rigidity, raises melting point and glass transition temperature |

| Succinic Acid | Short, flexible aliphatic chain | Contributes to biodegradability, produces crystalline polymers mdpi.com |

| This compound | Long, flexible undecenyl side chain | Introduces a reactive site for secondary polymerization or functionalization; increases hydrophobicity and flexibility |

The terminal carbon-carbon double bond of the undecenyl group serves as a reactive site for addition polymerization. libretexts.orgchemguide.co.uk This functionality allows the monomer to be incorporated into polymers through various chain-growth mechanisms, including radical, cationic, and coordination polymerization. libretexts.orgkarazin.ua

When the dicarboxylic acid moiety has already been used to form a polyester backbone, the pendant undecenyl groups can be subsequently polymerized. This secondary polymerization step creates cross-links between the linear polyester chains, resulting in a thermoset material with enhanced mechanical strength and thermal stability. Alternatively, the alkene group can be the primary site of polymerization, leading to a polymer with repeating units that have pendant dicarboxylic acid groups. These acid groups can then be used for further reactions, such as salt formation to create ionomers or esterification to graft other molecules onto the polymer backbone. The long aliphatic nature of the undecenyl chain also tends to increase the flexibility and hydrophobicity of the resulting polymer.

Polymerization Mechanisms and Kinetics

The dual functionality of this compound allows for its participation in several distinct polymerization mechanisms, each yielding polymers with different structures and properties.

Free radical polymerization is one of the most common methods for polymerizing monomers with alkene functional groups. uliege.be The process is typically characterized by three key steps: initiation, propagation, and termination. youtube.comlumenlearning.com

Initiation: The reaction is started by a radical initiator, such as an organic peroxide, which decomposes upon heating to form free radicals. youtube.com This radical then adds across the double bond of the undecenyl group, creating a new carbon-centered radical on the monomer. youtube.com

Propagation: The newly formed radical monomer attacks another monomer molecule, adding to its double bond and regenerating the radical at the end of the growing chain. youtube.comyoutube.com This process repeats, rapidly increasing the length of the polymer chain.

Termination: The growth of a polymer chain is stopped when two radicals react with each other, either by combination or disproportionation, to form a stable, non-radical polymer chain. lumenlearning.com

The radical polymerization of the undecenyl group results in a polymer backbone composed of carbon-carbon single bonds, which is generally stable and non-degradable under normal conditions.

Controlled or "living" polymerization methods offer precise control over the polymer's molecular weight, architecture, and functionality by minimizing or eliminating chain termination reactions. nih.govmdpi.com Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are prominent examples of controlled radical processes. mdpi.com

Cationic Polymerization: This mechanism is effective for alkenes with electron-donating substituents that can stabilize the resulting carbocation intermediate. libretexts.org The alkyl chain of the undecenyl group is weakly electron-donating, suggesting that cationic polymerization of this compound could be feasible under specific catalytic conditions, typically using strong acids like sulfuric acid or boron trifluoride complexes. libretexts.org

Anionic Polymerization: This technique is generally used for monomers with electron-withdrawing groups that can stabilize a carbanion. libretexts.org While the undecenyl group itself is not electron-withdrawing, the adjacent malonic acid moiety has an electron-withdrawing character, which could potentially make the double bond susceptible to nucleophilic attack, a key step in anionic polymerization. rsc.org

These controlled methods are powerful tools for creating well-defined polymers and complex architectures like block copolymers from undecenyl-containing monomers. icp.ac.ru

| Polymerization Technique | Mechanism Type | Key Characteristics | Applicability to Undecenyl Group |

|---|---|---|---|

| Free Radical Polymerization | Chain-growth | Tolerant to many functional groups; fast reaction rates; broad molecular weight distribution. uliege.be | Highly applicable. |

| Cationic Polymerization | Chain-growth | Requires electron-donating groups on the monomer; sensitive to impurities. libretexts.org | Potentially applicable due to the weakly electron-donating alkyl chain. |

| Anionic Polymerization | Chain-growth | Requires electron-withdrawing groups; highly sensitive to moisture and protic impurities. libretexts.org | Potentially applicable due to the influence of the malonic acid group. rsc.org |

| Controlled Radical Polymerization (e.g., ATRP, RAFT) | Living/controlled chain-growth | Produces polymers with predetermined molecular weights, narrow distributions, and high end-group fidelity. nih.govmdpi.com | Applicable for creating well-defined polymer architectures. |

Ring-Opening Metathesis Polymerization (ROMP) is a specific type of olefin metathesis polymerization that involves the opening of strained cyclic alkenes to form linear polymers with double bonds in their backbone. youtube.com20.210.105 The driving force for this reaction is the relief of ring strain in the cyclic monomer.

Given that the undecenyl group in this compound is a linear, acyclic alkene, it does not possess the ring strain necessary to undergo ROMP. youtube.com Therefore, ROMP is not a direct polymerization mechanism for this monomer.

However, the terminal alkene of the undecenyl group can participate in other forms of olefin metathesis reactions catalyzed by transition metal complexes, such as Grubbs' catalysts. nih.gov For instance, it could potentially undergo Acyclic Diene Metathesis (ADMET) polymerization if paired with another diene monomer, or it could be used in cross-metathesis reactions to attach specific end-groups to a polymer chain. While ROMP itself is not applicable, the broader field of olefin metathesis offers pathways to utilize the undecenyl group for specialized polymer synthesis. 20.210.105

Design and Synthesis of Functional Polymers

This compound is a bifunctional monomer, possessing a terminal alkene group and two carboxylic acid functionalities. This unique structure allows for its incorporation into polymers through various synthetic strategies, enabling the design of materials with tailored properties.

The dual functionality of this compound allows it to be integrated into polymer architectures in two primary ways: as part of the main polymer backbone or as a pendant side-chain.

Main-Chain Functionalization: The dicarboxylic acid groups can participate in step-growth polymerization reactions, such as polyesterification or polyamidation, with appropriate diol or diamine comonomers. The resulting polymer chain would feature the undecenyl group as a repeating pendant moiety along the backbone. This approach is valuable for creating polymers where the reactive alkene is regularly spaced, allowing for subsequent crosslinking or grafting reactions.

Side-Chain Functionalization: The terminal alkene group can be polymerized via chain-growth mechanisms, such as free-radical or controlled radical polymerization. researchgate.net In this scenario, the malonic acid group becomes the pendant functional side-chain. Cationic polymers, for instance, have demonstrated different antibacterial activities depending on whether the functional group is in the main-chain or the side-chain. rsc.org This method is advantageous for producing polymers with a high density of carboxylic acid groups, which can impart properties like hydrophilicity, pH-responsiveness, and metal-ion chelation.

The choice between main-chain and side-chain functionalization depends on the desired final properties and application of the polymer. Side-chain engineering can significantly affect polymer properties by altering backbone planarity and solubility. scispace.com

To further tailor the properties of polymers derived from this compound, it is often copolymerized with other monomers. This results in copolymers with a combination of properties derived from each monomer unit.

Random Copolymers: Copolymerization of this compound with other vinyl monomers (e.g., acrylates, styrenes) or with monomers for step-growth polymerization can lead to random copolymers. For instance, free-radical copolymerization of α-olefins with maleic anhydride has been studied to create alternating copolymers. researchgate.net This approach allows for the fine-tuning of properties such as glass transition temperature, solubility, and mechanical strength by adjusting the comonomer feed ratio.

Block Copolymers: Advanced polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, enable the synthesis of well-defined block copolymers. mdpi.com For example, a block copolymer could be synthesized with one block containing undecenylmalonic acid units and another block with different chemical characteristics (e.g., hydrophobic or stimuli-responsive). These block copolymers can self-assemble into various nanostructures, such as micelles or vesicles, which have applications in nanotechnology and drug delivery. The synthesis of all-conjugated amphiphilic block copolymers can be achieved through photocontrolled polymerization of Grignard monomers. scispace.com

| Polymerization Method | Monomer Role | Resulting Polymer Architecture | Potential Properties |

| Step-Growth Polymerization | Comonomer (via carboxyl groups) | Main-Chain Functionalized | Regularly spaced alkene groups, tunable thermal properties |

| Chain-Growth Polymerization | Monomer (via alkene group) | Side-Chain Functionalized | High density of carboxylic acid groups, hydrophilicity |

| Random Copolymerization | Comonomer | Random Copolymer | Averaged properties of both monomers, adjustable Tg |

| Controlled Radical Polymerization | Monomer/Comonomer | Block Copolymer | Self-assembly, stimuli-responsive behavior, defined nanostructures |

Applications in Specialized Polymeric Materials

The unique chemical handles of this compound—the polymerizable alkene and the ionizable carboxylic acid groups—make it a valuable component in a variety of specialized polymeric materials.

The malonic acid moiety contains two carboxylic acid groups, which can be ionized (deprotonated) or protonated in response to changes in the pH of the surrounding environment. mdpi.com This property is central to its use in pH-responsive or "smart" polymers.

When incorporated into a polymer, these carboxylic acid groups are generally protonated at low pH, leading to a more collapsed and hydrophobic polymer state. As the pH increases, the carboxylic acid groups deprotonate, resulting in negative charges along the polymer chain. The electrostatic repulsion between these charges causes the polymer to swell and become more hydrophilic. nih.gov This reversible swelling and collapsing behavior can be harnessed for various applications. For example, hydrogels containing these units can exhibit significant changes in their swelling ratio with pH variations, which can be used for controlled drug release. mdpi.comnih.gov Anionic hydrogels swell at pH levels above the pKa of their functional groups due to charge repulsion. nih.gov Cationic polymers with amino groups, conversely, are more soluble in acidic conditions. nih.gov

| pH Condition | Carboxylic Group State | Polymer Chain Interaction | Macroscopic State |

| Low pH (Acidic) | Protonated (-COOH) | Hydrogen bonding, reduced repulsion | Collapsed, Hydrophobic |

| High pH (Basic) | Deprotonated (-COO⁻) | Electrostatic repulsion | Swollen, Hydrophilic |

The presence of both a polymerizable double bond and carboxylic acid groups in this compound allows for the formation of dual-crosslinked networks. rsc.orgresearchgate.net Hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water, are a key application. mdpi.com

Covalent Crosslinking: The terminal undecenyl group can be used to form covalent crosslinks. This can be achieved during the initial polymerization by including a divinyl crosslinking agent or in a post-polymerization step, for example, through thiol-ene click chemistry or UV-initiated polymerization. nih.gov

Physical Crosslinking: The carboxylic acid groups can participate in physical crosslinking. This can occur through hydrogen bonding between protonated carboxyl groups or, more commonly, through ionic crosslinking by adding multivalent cations (e.g., Ca²⁺, Fe³⁺). rsc.orgresearchgate.net These ions can coordinate with the carboxylate groups on different polymer chains, forming reversible ionic bridges.

Hydrogels with this dual-crosslinking nature, combining both covalent and ionic crosslinks, often exhibit superior mechanical properties, such as high toughness and self-healing capabilities. rsc.orgmdpi.com The covalent links provide structural integrity, while the reversible ionic links can break and reform, dissipating energy under stress and allowing the material to heal. rsc.org

The functional groups of this compound are also beneficial for applications in adhesion and surface modification. pageplace.de Polymers are often not inherently adhesive and require surface treatment to improve their bonding to other materials. pageplace.de

Adhesive Polymers: The carboxylic acid groups can form strong hydrogen bonds with various substrates, such as metals, ceramics, and other polymers containing polar functional groups. This interaction enhances the adhesive strength of the polymer. Furthermore, the terminal alkene groups can be used to covalently bond the polymer to surfaces that have been pre-functionalized with complementary reactive groups, leading to very durable adhesion.

Surface Modifiers: Polymers incorporating undecenylmalonic acid can be grafted onto surfaces to alter their properties. mdpi.com For example, grafting these polymers onto a hydrophobic surface can increase its hydrophilicity and wettability due to the presence of the carboxylic acid groups. This is crucial in biomedical applications to improve biocompatibility and reduce non-specific protein adsorption. mdpi.comnih.gov Various techniques such as plasma treatment, UV/ozone treatment, and chemical grafting can be employed for this purpose. pageplace.demdpi.com

Self-Healing and Self-Assembling Polymeric Systems

The unique molecular architecture of this compound, featuring a terminal double bond and a dicarboxylic acid group, presents theoretical potential for its use in the development of self-healing and self-assembling polymeric materials. The vinyl group is amenable to various polymerization techniques, allowing for its incorporation into polymer backbones or as a pendant group. The malonic acid moiety offers opportunities for introducing dynamic, reversible bonds, which are a cornerstone of self-healing materials, and for directing the self-assembly of polymeric structures through non-covalent interactions.

Theoretical Applications in Self-Healing Polymers:

Self-healing polymers possess the intrinsic ability to repair damage. This functionality is often achieved by incorporating dynamic covalent bonds or supramolecular interactions that can reform after being broken. The carboxylic acid groups of the malonic acid unit in a polymer derived from this compound could be leveraged to create such dynamic networks. For instance, these groups can form reversible hydrogen bonds, which can break upon damage and reform upon bringing the fractured surfaces into contact.

Furthermore, the dicarboxylic acid functionality could be used to form ionic clusters or be esterified with diols to create reversible covalent bonds, such as Diels-Alder adducts, which can dissociate and re-associate in response to thermal stimuli. The undecenyl chain provides a flexible spacer, which could be crucial for the mobility required for the healing process.

Potential Mechanisms for Self-Healing:

| Interaction Type | Underlying Chemistry of the Malonic Acid Moiety | Healing Stimulus |

| Hydrogen Bonding | Dimerization of carboxylic acid groups or hydrogen bonding with other functional groups in the polymer matrix. | Proximity of damaged surfaces, mild heat. |

| Ionic Aggregates | Neutralization of the carboxylic acid groups with metal ions to form ionomers. | Heat, pressure. |

| Reversible Covalent Bonds | Esterification with diols to form networks that can undergo transesterification, or participation in reversible cycloaddition reactions. | Heat, light. |

Theoretical Applications in Self-Assembling Polymeric Systems:

Self-assembly is the spontaneous organization of molecules into ordered structures. In polymer science, this is often driven by the phase separation of different polymer blocks or by specific non-covalent interactions. Amphiphilic block copolymers, containing both hydrophobic and hydrophilic segments, are well-known to self-assemble in selective solvents to form micelles, vesicles, and other nanostructures.

A polymer incorporating this compound could be designed to be amphiphilic. The long hydrocarbon chain of the undecenyl group is hydrophobic, while the malonic acid headgroup is hydrophilic. By controlling the polymerization process, it would be theoretically possible to create block copolymers where one block is rich in these undecenylmalonic acid units, leading to self-assembly in aqueous or organic media.

Factors Influencing Self-Assembly:

| Parameter | Influence on Self-Assembled Structure |

| Polymer Architecture | Block copolymers would be expected to form well-defined nanostructures, while random copolymers might exhibit more complex aggregation behavior. |

| Solvent | In a polar solvent like water, the hydrophobic undecenyl chains would drive aggregation, while in a nonpolar solvent, the polar malonic acid groups would associate. |

| pH | The ionization state of the carboxylic acid groups, controlled by pH, would significantly alter the hydrophilicity of the polymer and thus the self-assembly behavior. |

| Concentration | The concentration of the polymer in solution would determine whether isolated aggregates or larger, more complex structures are formed. |

While the specific compound this compound has not been explicitly detailed in the context of self-healing or self-assembling polymers in the available literature, the fundamental chemistry of its functional groups suggests a fertile ground for future research in these areas of advanced materials science. The development of synthetic routes to polymers incorporating this monomer and the subsequent investigation of their material properties could unveil novel and valuable applications.

Supramolecular Chemistry and Self Assembly of 2 10 Undecenyl Malonic Acid

Hydrogen Bonding Directivity in Self-Assembly

Hydrogen bonding is a powerful and directional non-covalent interaction that plays a primary role in dictating the self-assembly of molecules. In the case of 2-(10-undecenyl)malonic acid, the two carboxylic acid groups of the malonic acid headgroup are the primary drivers for the formation of predictable and stable supramolecular structures.

A well-established motif in the self-assembly of carboxylic acids is the formation of cyclic dimers through a pair of O—H···O hydrogen bonds. This interaction is highly stable and is a fundamental building block in the supramolecular chemistry of this compound. The malonic acid headgroup offers the potential for even more complex hydrogen-bonding arrangements.

Beyond simple dimerization, the presence of two carboxylic acid groups allows for the formation of extended one-dimensional chains or oligomers. In these arrangements, molecules are linked head-to-tail, with one carboxylic acid group of a molecule forming a hydrogen bond with a neighboring molecule. This can lead to the formation of linear or zig-zag polymer-like chains, significantly increasing the order and dimensionality of the resulting assembly.

In the solid state, the hydrogen-bonding motifs established through dimerization and oligomerization can propagate into two-dimensional (2D) sheets or three-dimensional (3D) networks. The specific architecture is influenced by the packing constraints imposed by the bulky undecenyl chains. These chains will arrange to maximize van der Waals interactions, leading to layered structures where the hydrophilic, hydrogen-bonded malonic acid headgroups form a distinct plane, and the hydrophobic undecenyl tails interdigitate in an adjacent plane.

In solution, the balance between hydrogen bonding, hydrophobic effects, and solute-solvent interactions dictates the nature of the self-assembled structures. In non-polar solvents, hydrogen bonding dominates, favoring the formation of discrete dimers or small oligomers. In polar solvents, the hydrophobic effect becomes a more significant driving force, leading to the aggregation of the undecenyl chains and the formation of more complex assemblies like micelles or vesicles, which are further stabilized by hydrogen bonding at the aggregate's surface.

Influence of the Undecenyl Chain on Self-Assembly Morphology

The long, eleven-carbon undecenyl chain serves as the hydrophobic component of this compound, playing a crucial role in the thermodynamics of self-assembly and the morphology of the resulting aggregates. Its length, flexibility, and terminal double bond all contribute to the final structure.

In aqueous solutions, when the concentration of this compound surpasses its critical micelle concentration (CMC), the molecules spontaneously aggregate to minimize the unfavorable contact between the hydrophobic undecenyl tails and water molecules. wikipedia.org This process, driven by the hydrophobic effect, can lead to the formation of various structures, most notably micelles and vesicles.

Micelles : These are typically spherical aggregates where the undecenyl chains form a disordered, liquid-like core, and the hydrophilic malonic acid headgroups form a solvated outer shell, facing the aqueous environment. wikipedia.org

Vesicles : These are bilayer structures where the molecules arrange into a spherical shell with a hollow aqueous core. The undecenyl chains of the inner and outer leaflets of the bilayer are sequestered from the surrounding water. The formation of vesicles is often favored by molecules with a geometry that promotes bilayer curvature. Dicarboxylic acid headgroups, like malonic acid, can influence the packing parameter of the surfactant, potentially favoring the formation of bilayer structures over simple micelles. nih.gov

The pH of the solution is a critical factor influencing the morphology of these aggregates. As the pH changes, the protonation state of the two carboxylic acid groups in the malonic acid headgroup is altered. This changes the charge and size of the headgroup, modifying the electrostatic repulsion between adjacent molecules and altering the effective molecular geometry, which can trigger transitions between different aggregate morphologies (e.g., from vesicles to micelles). nih.gov

Table 1: Aggregation Behavior of an Analogous Branched-Chain Malonate Surfactant

| pH Range | Observed Aggregate Structures | Size of Unilamellar Vesicles |

|---|---|---|

| 2.8 - 5.1 | Small Unilamellar Vesicles & Multilamellar Vesicles | 20-50 nm |

| 5.1 - 12.8 | Small Unilamellar Vesicles | 20-50 nm |

This table is based on data for the analogous compound 2-(4-butyloctyl)malonic acid and illustrates the typical pH-dependent vesicle formation of alkylmalonic acids.

On solid substrates, this compound can form highly ordered thin films, such as Langmuir-Blodgett (LB) films and Self-Assembled Monolayers (SAMs).

Langmuir-Blodgett (LB) Films : At the air-water interface, this compound can form a Langmuir monolayer, where the molecules orient with their hydrophilic malonic acid headgroups in the water and their hydrophobic undecenyl tails pointing towards the air. wikipedia.org This monolayer can be compressed to a desired packing density and then transferred layer-by-layer onto a solid substrate, creating a multilayered and highly organized LB film. wikipedia.orgtaylorfrancis.com The structure and stability of these films are maintained by both the headgroup-substrate interaction and the van der Waals forces between the packed alkyl chains. uq.edu.au

Self-Assembled Monolayers (SAMs) : On suitable substrates, such as metal oxides (e.g., aluminum oxide, silicon dioxide), the malonic acid headgroup can chemisorb to the surface, leading to the spontaneous formation of a SAM. The two carboxylic acid groups can form strong bonds with the substrate, providing a stable anchor for the molecule. The undecenyl chains then orient away from the surface, packing together due to van der Waals interactions to form a dense, ordered monolayer. The presence of the terminal double bond on the undecenyl chain can influence the packing density and order within the monolayer, as it introduces a point of disorder compared to a saturated alkyl chain. mtak.hu This terminal alkene also offers a site for post-assembly modification or polymerization.

External Stimuli Responsiveness in Self-Assembled Systems

The self-assembled systems formed by this compound can be designed to be responsive to external stimuli, making them "smart" materials. This responsiveness is endowed by the specific chemical functionalities within the molecule. nih.govnih.gov

The most prominent stimulus for this molecule is pH . The malonic acid headgroup has two distinct pKa values. Changes in the pH of the surrounding environment will alter the protonation state of the carboxylic acid groups. rsc.org This leads to changes in:

Headgroup Charge : Deprotonation creates negatively charged carboxylate groups, introducing electrostatic repulsion between headgroups.

Hydrogen Bonding : The ability to act as a hydrogen bond donor is lost upon deprotonation, disrupting the hydrogen-bonding networks that stabilize the assembly.

These changes can trigger macroscopic responses, such as the dissolution of an aggregate, a transition from a vesicle to a micelle, or the release of an encapsulated molecule from the core of a micelle or vesicle. mdpi.comnih.gov This pH-responsiveness is a key feature for applications in areas like controlled release systems. mdpi.com

Other potential stimuli include:

Ionic Strength : The presence of ions in the solution can screen the electrostatic repulsion between charged headgroups, affecting the stability and morphology of the aggregates. mdpi.com

Light or Chemical Reaction : The terminal double bond of the undecenyl chain is a reactive site. It could potentially be used to trigger polymerization or cross-linking within the self-assembled structure upon exposure to UV light or a chemical initiator. This would covalently lock the supramolecular architecture in place, dramatically altering its physical properties, such as stability and rigidity.

pH-Responsive Assembly and Disassembly

The presence of two carboxylic acid groups in the headgroup of this compound imparts significant pH-responsive behavior to its self-assembly in aqueous solutions. The state of ionization of these carboxyl groups, which is dictated by the surrounding pH, governs the balance between attractive and repulsive forces among the molecules, leading to the formation or dissociation of supramolecular structures.

At low pH values, the carboxylic acid groups are predominantly protonated and neutral. This allows for the formation of intermolecular hydrogen bonds between the headgroups, which, in conjunction with the hydrophobic interactions of the undecenyl chains, promotes self-assembly into organized structures such as bilayers or vesicles.

As the pH of the solution increases, the carboxylic acid groups begin to deprotonate, acquiring a negative charge. This introduces electrostatic repulsion between the headgroups, which counteracts the attractive forces. A significant transition in the self-assembled morphology is expected as the pH surpasses the first and second pKa values of the malonic acid headgroup. This increased repulsion can lead to a shift from larger aggregates like bilayers to smaller structures such as micelles, or even complete disassembly into individual molecules in solution. This pH-triggered transition is a key characteristic of many long-chain carboxylic acid amphiphiles. nih.govmdpi.com

| pH Range | Predominant Headgroup State | Expected Self-Assembled Behavior |

| Low pH (< pKa1) | Fully protonated (-COOH) | Formation of larger aggregates (e.g., bilayers, vesicles) driven by hydrogen bonding and hydrophobic interactions. |

| Intermediate pH (pKa1 < pH < pKa2) | Partially deprotonated (-COO⁻) | Transition region; potential for coexistence of different morphologies. |

| High pH (> pKa2) | Fully deprotonated (-COO⁻) | Formation of smaller aggregates (e.g., micelles) or disassembly due to strong electrostatic repulsion. |

Temperature and Solvent-Induced Morphological Transitions

Temperature is another critical parameter that can influence the self-assembly of this compound. An increase in temperature generally enhances the kinetic energy of the molecules and can disrupt the ordered packing of the hydrophobic tails. For instance, in analogous systems of peptide amphiphiles, heating can induce a transition from an ordered β-sheet structure to a disordered random coil state. nih.gov For this compound assemblies, an increase in temperature could lead to a higher degree of fluidity in the hydrophobic core of the aggregates.

Furthermore, some amphiphilic molecules exhibit a lower critical solution temperature (LCST), above which they can undergo a distinct morphological change, such as the formation of perforated vesicles. nih.gov While specific studies on this compound are not available, its amphiphilic nature suggests that its self-assembled structures would be sensitive to thermal stimuli.

The composition of the solvent also plays a crucial role in the self-assembly process. The introduction of organic co-solvents would alter the polarity of the medium, thereby affecting the hydrophobic interactions that drive aggregation. A higher concentration of an organic solvent would likely lead to the disassembly of the supramolecular structures.

Application in Host-Guest Chemistry and Molecular Recognition

The dicarboxylic acid functionality of this compound makes it a versatile component in the field of host-guest chemistry and molecular recognition. Dicarboxylic acids are known to participate in specific binding events through the formation of multiple hydrogen bonds and other non-covalent interactions. rsc.orgijacskros.comresearchgate.net

As a guest molecule, this compound can be recognized and bound by synthetic receptors that have complementary binding sites. The recognition process can be highly selective, depending on the size, shape, and functionality of both the host and the guest. acs.org The dicarboxylate headgroup can form strong interactions with receptors containing hydrogen bond donors, such as amide or urea functionalities.

Conversely, self-assembled structures of this compound can act as hosts for other molecules. The hydrophobic core of micelles or bilayers formed by this compound can encapsulate hydrophobic guest molecules, thereby increasing their solubility in aqueous environments. The binding and release of these guest molecules could potentially be controlled by external stimuli such as pH. nih.gov For example, a change in pH that triggers the disassembly of the host structure would lead to the release of the encapsulated guest.

Computational and Theoretical Studies of 2 10 Undecenyl Malonic Acid

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations, based on solving approximations of the Schrödinger equation, offer deep insights into the intrinsic properties of a molecule, independent of its environment. These methods are crucial for understanding conformational preferences, electronic structure, and reaction mechanisms.

Conformational Analysis and Tautomerism

The structure of 2-(10-undecenyl)malonic acid is characterized by a high degree of conformational flexibility due to rotations around multiple single bonds in both the undecenyl chain and the malonic acid headgroup. Conformational analysis aims to identify the stable, low-energy arrangements (conformers) of the molecule. Computational methods like Density Functional Theory (DFT) are employed to calculate the relative energies of these conformers.

The primary degrees of freedom include the torsion angles within the long alkyl chain and the orientation of the two carboxylic acid groups relative to each other and the alkyl substituent. The undecenyl chain can adopt various extended (anti) or folded (gauche) conformations. Intramolecular hydrogen bonding between the two carboxyl groups is a key stabilizing interaction that significantly influences the geometry of the headgroup.

Furthermore, the malonic acid moiety can exhibit keto-enol tautomerism. researchgate.net While the dicarboxylic acid (keto) form is generally predominant, the presence of the enol tautomer, where a proton is transferred from a carboxyl group to the alpha-carbon, can be influenced by the local environment and plays a role in certain reactions. researchgate.netmasterorganicchemistry.com Quantum chemical calculations can predict the relative stability of these tautomers and the energy barrier for their interconversion.

| Conformer | Description | Key Dihedral Angles (°) | Calculated Relative Energy (kJ/mol) | Key Features |

|---|---|---|---|---|

| I (Global Minimum) | Extended undecenyl chain with intramolecularly hydrogen-bonded carboxyl groups. | C-C-C-C (chain) ≈ 180 (anti) O-C-C-O (head) ≈ 0 (syn) | 0.00 | Most stable due to minimal steric hindrance and stabilizing H-bond. |

| II | Gauche kink in the undecenyl chain with hydrogen-bonded carboxyl groups. | One C-C-C-C (chain) ≈ 60 (gauche) | ~5-8 | Slightly higher energy due to steric strain in the alkyl chain. |

| III | Extended undecenyl chain with non-hydrogen-bonded (open) carboxyl groups. | C-C-C-C (chain) ≈ 180 (anti) O-C-C-O (head) ≈ 180 (anti) | ~15-20 | Significantly less stable due to the loss of intramolecular H-bonding. |

| IV (Enol Tautomer) | Extended chain with one carboxyl group converted to a C=C-OH enol form. | - | > 40 | Generally much less stable than the keto form in the gas phase. |

Calculation of Acid Dissociation Constants and Protonation Equilibria

As a dicarboxylic acid, this compound has two distinct acid dissociation constants (pKa values), corresponding to the sequential loss of its two carboxylic protons. wikipedia.org

First dissociation: H₂A ⇌ H⁺ + HA⁻ (pKa₁)

Second dissociation: HA⁻ ⇌ H⁺ + A²⁻ (pKa₂)

Computational methods can predict these pKa values by calculating the Gibbs free energy change (ΔG) for the deprotonation reactions in a solvent, typically using an implicit solvent model like the Polarizable Continuum Model (PCM). The pKa is directly related to this free energy change.

For unsubstituted malonic acid, the experimental pKa values are approximately 2.83 and 5.69. wikipedia.org The first proton is significantly more acidic than a simple carboxylic acid due to the electron-withdrawing effect of the second carboxyl group. The second proton is less acidic because it requires removing a proton from an already negatively charged species (the monoanion). The long, non-polar undecenyl chain is expected to have a negligible electronic (inductive) effect on the carboxyl groups, so the pKa values of this compound are predicted to be very similar to those of unsubstituted malonic acid.

| Dissociation Step | Equilibrium | Predicted pKa Value | Reference (Malonic Acid) wikipedia.org | Rationale |

|---|---|---|---|---|

| pKa₁ | Loss of the first proton | ~2.8 - 3.0 | 2.83 | Minimal inductive effect from the alkyl chain; first deprotonation is favorable. |

| pKa₂ | Loss of the second proton | ~5.6 - 5.8 | 5.69 | Minimal inductive effect; second deprotonation is hindered by electrostatic repulsion. |

Characterization of Transition States and Reaction Pathways

Quantum chemistry is essential for mapping out the potential energy surface of a chemical reaction, allowing for the characterization of transition states and the elucidation of reaction mechanisms. For this compound, several reaction pathways can be investigated.

Decarboxylation: Like other malonic acids, this compound can undergo decarboxylation upon heating, typically proceeding through a cyclic six-membered transition state involving one of the carboxyl groups, to yield 12-tridecenoic acid.

Knoevenagel Condensation: The activated methylene (B1212753) group (the CH between the two carboxyls) can act as a nucleophile in reactions like the Knoevenagel condensation with aldehydes or ketones. wikipedia.org

Reactions of the Alkene: The terminal double bond of the undecenyl group can undergo typical alkene reactions, such as electrophilic addition or oxidation.

Computational modeling can locate the geometry of the transition state for each step, calculate the activation energy, and thus predict the feasibility and kinetics of the reaction.

Molecular Dynamics Simulations

While quantum chemistry excels at describing the intrinsic properties of single or small clusters of molecules, molecular dynamics (MD) simulations are used to study the behavior of large ensembles of molecules over time. MD is particularly well-suited for exploring the dynamics of this compound in solution and its tendency to form larger aggregates.

Behavior in Solution and at Interfaces

The amphiphilic nature of this compound—a hydrophilic dicarboxylic acid head and a long hydrophobic undecenyl tail—dictates its behavior in polar solvents like water and at interfaces. MD simulations can model these interactions explicitly.

In bulk water, simulations would show the hydrophobic tail adopting conformations that minimize its contact with water molecules, leading to a phenomenon known as the hydrophobic effect. At an air-water or oil-water interface, the molecule is expected to orient itself with the polar malonic acid headgroup immersed in the aqueous phase and the non-polar undecenyl tail extending into the air or oil phase. MD simulations can provide detailed information on the orientation, surface density, and dynamics of the molecules at such interfaces. researchgate.net

Prediction of Self-Assembly Mechanisms and Aggregate Structures

Above a certain concentration in water, known as the critical aggregation concentration (CAC), amphiphilic molecules spontaneously self-assemble into ordered structures to minimize the unfavorable interactions between their hydrophobic tails and water. MD simulations are a primary tool for predicting the mechanism of this self-assembly and the morphology of the resulting aggregates. researchgate.netrsc.org

For this compound, the formation of spherical micelles is the most likely outcome. In a micelle, the hydrophobic undecenyl tails would form a non-polar core, shielded from the water, while the hydrophilic malonic acid headgroups would form the outer surface, interacting with the surrounding aqueous environment. The precise structure and size of these aggregates would depend on factors such as concentration, pH (which controls the protonation state of the headgroups), and temperature. Coarse-grained MD simulations, in particular, are effective at modeling the slow process of self-assembly from randomly distributed monomers into stable, ordered aggregates.

| Aggregate Structure | Predicted Morphology | Driving Force | Computational Method | Key Observables from Simulation |

|---|---|---|---|---|

| Micelle | Spherical aggregate with a hydrophobic core and hydrophilic shell. | Hydrophobic effect | Coarse-Grained or All-Atom Molecular Dynamics | Critical aggregation concentration (CAC), aggregate size and shape, headgroup orientation, water penetration into the core. |

| Vesicle (Bilayer) | Less likely for single-chain amphiphiles, but possible under specific conditions. A hollow sphere with a bilayer membrane. | Hydrophobic effect | Coarse-Grained Molecular Dynamics | Membrane thickness, area per lipid, order parameters of the alkyl chains. |

| Surface Monolayer | A single layer formed at an air-water or oil-water interface. | Amphiphilicity | All-Atom Molecular Dynamics | Surface pressure-area isotherm, molecular tilt angle, surface density. |

Intermolecular Interactions and Solvent Effects

The chemical nature of this compound, featuring a hydrophilic dicarboxylic acid head group and a long, hydrophobic undecenyl tail, gives rise to a complex interplay of intermolecular forces. These interactions govern its self-assembly, solubility, and behavior in different chemical environments.

The primary intermolecular interactions involving this compound are:

Hydrogen Bonding: The two carboxylic acid groups are potent hydrogen bond donors and acceptors. This leads to the formation of strong, directional hydrogen bonds with other molecules of the same kind, often resulting in dimeric structures in nonpolar solvents or the crystalline state. In protic solvents like water, these groups readily form hydrogen bonds with solvent molecules, enhancing solubility.

Dipole-Dipole Interactions: The carbonyl groups in the malonic acid moiety possess permanent dipoles, leading to dipole-dipole interactions with other polar molecules.

The surrounding solvent has a profound effect on the conformation and aggregation of this compound. In aqueous solutions, the hydrophobic undecenyl tails will tend to aggregate to minimize their contact with water, a phenomenon known as the hydrophobic effect. This can lead to the formation of micelles or other self-assembled structures. Conversely, in nonpolar solvents, the polar dicarboxylic acid heads may aggregate.

The choice of solvent also influences the decarboxylation of malonic acid and its derivatives, with solvent polarity playing a key role in the reaction kinetics. researchgate.net The rate of such reactions can be influenced by the solvent's ability to stabilize the transition state. researchgate.net

Table 1: Illustrative Interaction Energies of this compound with Different Solvents (Hypothetical Data)

| Solvent | Dielectric Constant | Predominant Interaction with Head Group | Predominant Interaction with Tail Group | Estimated Interaction Energy (kJ/mol) |

| Water | 78.5 | Hydrogen Bonding | Hydrophobic Effect | -60 |

| Ethanol | 24.6 | Hydrogen Bonding | Van der Waals | -45 |

| Hexane | 1.9 | Dipole-Dipole | Van der Waals | -20 |

| Dimethyl Sulfoxide | 46.7 | Hydrogen Bonding | Van der Waals | -55 |

Note: These are hypothetical values to illustrate the expected trends. Actual values would require specific computational chemistry calculations.

Force Field Development and Refinement for Undecenylmalonic Acid Systems